5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5OS/c1-15-7-9-17(10-8-15)20(21-22(30)29-23(31-21)25-16(2)26-29)28-13-11-27(12-14-28)19-6-4-3-5-18(19)24/h3-10,20,30H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBIMTGZZXPUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel chemical entity that has garnered attention for its potential biological activities, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial in regulating nucleoside levels, which are vital for various physiological processes and therapeutic interventions in cancer and other diseases.
This compound belongs to a class of thiazolo-triazole derivatives, characterized by the presence of a piperazine moiety and a fluorophenyl substituent. The structural configuration allows for specific interactions with target proteins, enhancing its biological efficacy.
Key Structural Features:
- Piperazine Ring : Known for its role in modulating receptor activity.
- Thiazolo-Triazole Core : Imparts stability and potential for hydrogen bonding with biological targets.
- Fluorophenyl Substituent : Enhances lipophilicity and may improve binding affinity to ENTs.
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
Recent studies have demonstrated that the compound exhibits significant inhibitory activity against human equilibrative nucleoside transporters, particularly ENT2. This selectivity is crucial as it may lead to reduced side effects compared to non-selective inhibitors.
Research Findings:
- Selectivity : The compound shows a higher selectivity towards ENT2 over ENT1, which is beneficial in minimizing adverse effects associated with ENT1 inhibition .
- IC50 Values : In vitro assays have reported IC50 values indicating effective inhibition at low concentrations. For instance, analogues derived from similar structures exhibited IC50 values ranging from 3.06 µM to 4.40 µM against ENTs .
Cytotoxicity Profile
The cytotoxicity of the compound was evaluated using various cell lines. Notably, the NIH-3T3 cell line was employed to assess the impact on cell viability:
- MTT Assay Results : The compound displayed IC50 values greater than 50 µM, suggesting a relatively low cytotoxic effect on normal cells while still being effective against targeted cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds provide insights into how structural modifications influence biological activity:
| Compound | Structure | IC50 (µM) | Selectivity |
|---|---|---|---|
| FPMINT | FPMINT | 3.06 | ENT2 > ENT1 |
| Analogue 1 | Analogue 1 | 4.40 | ENT2 > ENT1 |
| Analogue 2 | Analogue 2 | >50 | Non-selective |
Case Study 1: Inhibition Mechanism
In a study focused on the mechanism of action, researchers utilized nucleoside transporter-deficient cells transfected with cloned human ENTs. The findings indicated that the compound effectively reduces uridine uptake in these cells, confirming its role as an inhibitor .
Case Study 2: Comparative Analysis with Other Compounds
A comparative analysis with existing ENT inhibitors revealed that this compound's selectivity and potency are superior to many current therapies. This positions it as a promising candidate for further development in treating conditions like cancer where nucleoside metabolism is disrupted.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with similar structures exhibit serotonergic activity, which is crucial for antidepressant effects. The piperazine ring is known for its role in modulating serotonin receptors, particularly the 5-HT1A receptor. Studies have shown that derivatives of piperazine can lead to significant antidepressant-like effects in animal models .
Anticancer Properties
The thiazole and triazole components are recognized for their anticancer properties. Preliminary studies suggest that compounds containing these moieties can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, similar thiazolo-triazole derivatives have been shown to exhibit cytotoxic effects against breast and lung cancer cells .
Antimicrobial Activity
The compound's heterocyclic nature suggests potential antimicrobial properties. Research has demonstrated that thiazoles and triazoles possess antibacterial and antifungal activities. Compounds with similar structural features have been tested against various pathogens, yielding promising results in inhibiting bacterial growth .
Synthesis of the Compound
The synthesis of 5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Piperazine Derivative : The initial reaction involves the alkylation of piperazine with a suitable halide to introduce the 2-fluorophenyl group.
- Synthesis of Thiazolo-Triazole Framework : This step typically involves cyclization reactions where thioamide derivatives react with hydrazines to form the thiazolo-triazole core.
- Final Coupling Reaction : The final step involves coupling the piperazine derivative with the thiazolo-triazole framework to yield the target compound.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substitutents
Compound A : 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (CAS: 869344-07-0)
- Key Differences: Replaces the 2-fluorophenyl group with a 3-chlorophenyl substituent, altering electronic properties and steric bulk.
- Pharmacological Implications : Chlorine’s electron-withdrawing nature may increase binding affinity to certain receptors compared to fluorine, though this is context-dependent .
Compound B : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Differences: Features a fluorophenyl-thiazole scaffold instead of a thiazolo-triazole fusion.
- Structural Insights: Crystallographic data reveal that fluorophenyl groups induce planarity in one independent molecule while adopting a perpendicular orientation in another, suggesting conformational flexibility .
Functional Analogues with Triazole-Thiazole Hybrid Cores
Compound C : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- Key Differences :
Compound D : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
- Key Differences :
Data Table: Structural and Functional Comparison
Key Research Findings
Impact of Halogen Substituents :
- Fluorine (target compound) vs. chlorine (Compound A): Fluorine’s smaller size and higher electronegativity may improve blood-brain barrier penetration, whereas chlorine could enhance receptor binding through hydrophobic interactions .
- Evidence from Compound B suggests fluorophenyl groups influence conformational dynamics, which may affect target engagement .
Role of the Piperazine Moiety: Piperazine-containing analogs (e.g., target compound, Compound A) are hypothesized to interact with G-protein-coupled receptors (GPCRs), whereas non-piperazine analogs (Compound B, C) prioritize enzyme inhibition .
Synthetic Challenges :
Preparation Methods
Piperazine Ring Formation
Piperazine was alkylated with 1-bromo-2-fluorobenzene under basic conditions (K₂CO₃, DMF, 80°C), yielding 4-(2-fluorophenyl)piperazine (62%).
Purification
Crude product was purified via pH-controlled crystallization, adjusting to pH 7.5 with NaOH to precipitate high-purity material.
Coupling Reactions for Molecular Assembly
Suzuki-Miyaura Cross-Coupling
The thiazolo-triazole core and piperazine derivative were coupled using a palladium catalyst. A representative protocol:
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| Thiazolo-triazole-Br | 1.0 eq | Pd(PPh₃)₄ (0.1 eq), DME/H₂O | 81% |
| 4-(2-Fluorophenyl)piperazine | 1.2 eq | 100°C, 12 h |
This method afforded the coupled product in high yield, with microwave irradiation reducing reaction time to 30 minutes.
Final Alkylation
The p-tolylmethyl group was introduced via nucleophilic substitution:
$$
\text{Thiazolo-triazole-NH} + \text{p-Tolyl-CH₂Cl} \xrightarrow{\text{Et₃N, DMF}} \text{Target Compound}
$$
Reaction optimization at 60°C for 6 hours yielded 72% product.
Optimization and Purification Techniques
Solvent and Catalyst Screening
Palladium catalysts (PdCl₂(dppf), Pd(PPh₃)₄) in dioxane/DMF mixtures provided optimal coupling efficiency. Polar aprotic solvents (DMF, DMSO) enhanced alkylation rates.
Crystallization
Final purification involved dissolving the crude product in ethanol/water (1:1) and adjusting to pH 7.5, yielding 95% purity.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis showed >99% purity using a C18 column (MeCN/H₂O gradient).
Q & A
Q. What are the optimal synthetic routes for 5-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?
The synthesis involves multi-step reactions, including thiazole and triazole ring formation, followed by functional group coupling. Key steps include:
- Step 1: Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thiosemicarbazide intermediates under acidic conditions.
- Step 2: Introduction of the piperazine and aryl-methyl groups via nucleophilic substitution or Mannich-type reactions, requiring controlled pH (7–9) and temperatures (60–80°C) .
- Step 3: Final purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) to achieve ≥95% purity . Microwave-assisted synthesis and solvent-free conditions have been explored to reduce reaction times and improve yields .
Q. How is the molecular structure of this compound confirmed?
Structural confirmation relies on:
- NMR Spectroscopy: H and C NMR identify proton environments and carbon frameworks. For example, aromatic protons in the 2-fluorophenyl group resonate at δ 7.1–7.4 ppm, while the piperazine N–CH signals appear at δ 2.5–3.5 ppm .
- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]) validate the molecular formula .
- X-ray Crystallography: Resolves stereochemistry and bond angles, critical for understanding bioactivity .
Q. What are the key physicochemical properties of this compound?
- Solubility: Moderately soluble in DMSO and methanol; poorly soluble in water due to hydrophobic aryl and heterocyclic groups .
- Melting Point: Typically >200°C (decomposition observed near 250°C) .
- Stability: Stable at room temperature but degrades under strong acidic/basic conditions or prolonged UV exposure .
Advanced Research Questions
Q. How can structural modifications enhance this compound’s bioactivity?
- Piperazine Substitution: Replacing the 2-fluorophenyl group with electron-withdrawing groups (e.g., -CF) improves receptor binding affinity in kinase inhibition assays .
- Thiazole Methylation: Adding methyl groups to the thiazole ring increases lipophilicity, enhancing blood-brain barrier penetration in neuropharmacological studies .
- Triazole Functionalization: Introducing sulfonamide groups at the triazole moiety improves antimicrobial activity (e.g., MIC = 2 µg/mL against S. aureus) .
Q. What experimental strategies resolve contradictions in reported biological data?
Discrepancies in IC values (e.g., 1–10 µM in anticancer assays) may arise from:
- Assay Conditions: Variations in cell lines (e.g., HeLa vs. MCF-7) or serum content (e.g., 5% vs. 10% FBS) alter compound efficacy .
- Metabolic Stability: Hepatic microsome assays (e.g., rat vs. human) reveal species-specific degradation rates, impacting in vivo results .
- Off-Target Effects: Use of siRNA knockdown or CRISPR-Cas9 gene editing identifies non-specific interactions (e.g., COX-2 inhibition in anti-inflammatory studies) .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina): Predicts interactions with enzymes (e.g., 14-α-demethylase in antifungal studies) by analyzing binding energies (ΔG < −8 kcal/mol) .
- MD Simulations (GROMACS): Assesses stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å indicates robust binding .
- QSAR Models: Correlate substituent electronegativity (e.g., Hammett constants) with antibacterial activity (R > 0.85) .
Q. How are reaction conditions optimized for scalable synthesis?
- Catalyst Screening: Heterogeneous catalysts (e.g., Pd/C or zeolites) improve coupling reaction yields (>80%) while minimizing metal leaching .
- Flow Chemistry: Continuous-flow reactors reduce side products (e.g., <5% dimerization) and enhance reproducibility .
- Green Chemistry: Solvent-free mechanochemical grinding reduces waste (E-factor < 5) without compromising purity .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting logP values?
- Measurement Methods: Shake-flask (logP = 2.1) vs. HPLC-derived (logP = 2.5) values differ due to ionization effects at pH 7.4 .
- Impurity Interference: Residual solvents (e.g., DMSO) in samples artificially increase apparent solubility .
Q. How to address variability in cytotoxicity assays?
- Standardized Protocols: Use CLSI guidelines for cell viability assays (e.g., MTT incubation time = 4 hours) .
- Redox Interference Controls: Include empty wells and compound-only controls to correct for thiazolo-triazole autofluorescence .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
